tert-butyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate
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Overview
Description
tert-Butyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate is an organic compound with a complex structure that includes a tert-butyl ester group, an amino group, and a methoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and tert-butyl acrylate.
Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 2-methoxybenzaldehyde and tert-butyl acrylate in the presence of a base such as sodium hydride.
Reduction: The intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to form the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, thiols, and halides under controlled conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
tert-Butyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the amino group allows it to form hydrogen bonds and electrostatic interactions, while the methoxy group can participate in hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2-aminoethoxy)propanoate
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
Uniqueness
tert-Butyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate is unique due to the presence of the methoxy-substituted phenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)9-11(15)10-7-5-6-8-12(10)17-4/h5-8,11H,9,15H2,1-4H3/t11-/m1/s1 |
InChI Key |
FNVCVDUGBHWXDU-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C1=CC=CC=C1OC)N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=CC=C1OC)N |
Origin of Product |
United States |
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